4-(Methoxymethyl)piperidine

Description

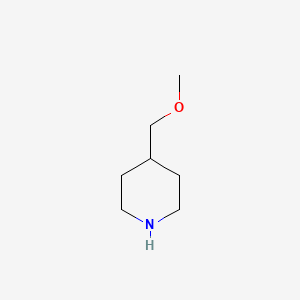

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(methoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-6-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJDIDHHEBJPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405851 | |

| Record name | 4-(methoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399580-55-3 | |

| Record name | 4-(methoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methoxymethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methoxymethyl Piperidine and Its Derivatives

Strategies for Regio- and Stereoselective Synthesis

The precise control of substituent placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) is paramount in the synthesis of complex molecules. For 4-(Methoxymethyl)piperidine and its derivatives, various strategies have been employed to achieve this control.

Intramolecular cyclization, where a linear molecule folds and reacts with itself to form a ring, is a powerful strategy for constructing the piperidine (B6355638) core. This approach often offers better control over stereochemistry compared to intermolecular reactions.

The aza-Michael reaction, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental method for forming the piperidine ring. When combined with other reactions in a single pot, these are known as domino or cascade processes, which can rapidly build molecular complexity with high stereocontrol.

An organocatalytic, enantioselective intramolecular aza-Michael reaction has been utilized in a desymmetrization process to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. While a direct application to this compound is not explicitly detailed in the reviewed literature, this methodology highlights a potent strategy for achieving asymmetric synthesis in piperidine derivatives. The use of cinchona-derived primary amines as catalysts, for instance, can afford products with high enantioselectivity.

Domino reactions that incorporate an intramolecular aza-Michael addition are particularly efficient. For example, a sequence involving two consecutive intramolecular aza-Michael reactions has been devised to asymmetrically synthesize the quinolizidine (B1214090) skeleton, a fused piperidine ring system. This demonstrates the potential of domino aza-Michael reactions to construct complex piperidine-containing structures with excellent yield and diastereocontrol.

| Catalyst | Co-catalyst | Diastereomeric Ratio | Enantiomeric Excess (ee) |

| 9-amino-9-deoxy-epi-hydroquinine | Trifluoroacetic acid | Moderate | High |

Table 1: Representative data for organocatalytic enantioselective intramolecular aza-Michael reactions for the synthesis of substituted piperidines.

Transition metal catalysis offers a versatile toolkit for the synthesis of piperidines. Palladium and gold catalysts, in particular, have been employed in various cyclization strategies.

Palladium-catalyzed azide (B81097) reduction cyclization has been shown to be an effective method for the diastereoselective synthesis of piperidines. This reaction involves the reductive cyclization of amino acetals, where the stereochemistry established in an initial Mannich-type reaction is retained during the palladium-catalyzed ring formation.

Gold(I) complexes are effective catalysts for the cyclization of various functionalized molecules to form heterocyclic rings, including piperidines. For instance, gold(I) catalysts can promote the oxidative amination of non-activated alkenes to form substituted piperidines. Gold(I) has also been used in the intramolecular dearomatization/cyclization of 1,6-enynes to yield polysubstituted alkylidene piperidines. While a specific application for the direct synthesis of this compound was not found in the reviewed literature, these methods represent viable strategies that could potentially be adapted for its synthesis. A modular synthesis of piperidin-4-ols has been developed involving a gold-catalyzed cyclization of N-homopropargyl amides.

| Catalyst System | Reaction Type | Key Features |

| Palladium | Azide reduction cyclization | Diastereoselective, retains stereochemistry from a prior step. |

| Gold(I) complex | Oxidative amination of alkenes | Forms substituted piperidines from non-activated alkenes. |

| Gold(I) complex | Intramolecular dearomatization/cyclization | Synthesizes polysubstituted alkylidene piperidines from 1,6-enynes. |

Table 2: Overview of selected metal-catalyzed cyclization strategies for piperidine synthesis.

Radical cyclizations provide a powerful method for the formation of C-C and C-N bonds under mild conditions and are tolerant of various functional groups. The intramolecular cyclization of nitrogen-centered radicals or radicals onto nitrogen-containing functional groups can lead to the formation of the piperidine ring.

Methodologies involving the radical cyclization of 1,6-enynes have been developed to produce polysubstituted alkylidene piperidines. Another approach involves the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes to form the piperidine skeleton. While the direct application of these radical cyclization methods to synthesize this compound is not explicitly reported, these strategies are valuable for creating substituted piperidines and could potentially be adapted for this target molecule. For instance, a novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, with diastereoselectivity being notably enhanced with the use of tris(trimethylsilyl)silane.

| Radical Precursor Type | Key Features of the Method |

| 1,6-enynes | Leads to polysubstituted alkylidene piperidines. |

| Alkynes | Involves a 6-endo-dig reductive hydroamination/cyclization cascade. |

| 7-substituted-6-aza-8-bromooct-2-enoates | Yields 2,4-disubstituted piperidines with tunable diastereoselectivity. |

Table 3: Examples of radical cyclization approaches for piperidine synthesis.

Chelation control is a powerful strategy to influence the stereochemical outcome of reactions involving additions to carbonyl groups or other functional groups. In the context of synthesizing substituted piperidines, chelation can be used to direct the approach of a nucleophile to a specific face of the molecule, thereby controlling the formation of new stereocenters.

While specific examples of chelation-controlled additions for the direct synthesis of this compound were not prominent in the surveyed literature, the principle is well-established in the synthesis of substituted cyclic systems. For instance, chelation-controlled reduction of β-alkoxy ketones is a known method for the stereoselective formation of syn-1,3-diols, a structural motif that could be relevant to precursors of 4-(hydroxymethyl)piperidine, a direct precursor to this compound.

The synthesis of single enantiomers of chiral piperidines is of high importance, as often only one enantiomer of a drug is responsible for its therapeutic effect. Asymmetric synthesis aims to create a single enantiomer directly, while enantioenrichment strategies are used to separate or enrich a mixture of enantiomers.

A thesis by Neil Lewis describes the asymmetric synthesis of piperidine derivatives, including a baker's yeast reduction of 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate to give (3R, 4R)-1-tert-butyl-4-methyl 3-hydroxypiperidine-dicarboxylate with high diastereomeric excess and good enantiomeric excess. This highlights a biocatalytic approach to obtaining chiral 4-substituted piperidine precursors.

Furthermore, the enantioenrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine has been achieved through crystallization, indicating that classical resolution techniques can be effective for obtaining enantiopure 4-(hydroxymethyl)piperidine derivatives. Kinetic resolution of 2-Aryl-4-methylenepiperidines has also been demonstrated as a viable strategy for accessing enantioenriched functionalizable piperidine fragments.

| Method | Substrate | Product Configuration | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |

| Baker's Yeast Reduction | 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate | (3R, 4R) | >99% | 87% |

Table 4: Example of asymmetric synthesis of a 4-substituted piperidine precursor.

Asymmetric Synthesis and Enantioenrichment Strategies

Functional Group Interconversions and Derivatization at the Piperidine Ring

Once the core piperidine scaffold is assembled, further derivatization is often necessary to synthesize the final target molecule. These modifications can involve reactions at the ring nitrogen or at carbon atoms on the ring.

The secondary amine of the piperidine ring is a nucleophilic site that readily undergoes alkylation and acylation. N-alkylation is commonly performed by reacting the piperidine with an alkyl halide (e.g., benzyl (B1604629) bromide or methyl iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to neutralize the hydrogen halide formed during the reaction. researchgate.netgoogle.com Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation.

N-acylation involves the reaction of the piperidine with an acylating agent like an acyl chloride or an acid anhydride. nih.govgoogle.com These reactions are typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the acid byproduct. These reactions are fundamental for introducing a wide variety of substituents onto the nitrogen atom, significantly altering the molecule's properties.

Reduction of a pyridine (B92270) ring is the most direct method to form the piperidine scaffold. Catalytic hydrogenation using catalysts such as platinum(IV) oxide (PtO₂, Adams' catalyst) under hydrogen pressure is a highly effective method for this transformation. asianpubs.orgresearchgate.net The reaction is typically conducted in an acidic solvent like acetic acid, which protonates the pyridine nitrogen, activating the ring towards reduction. asianpubs.org

Oxidation of the piperidine ring can be used to introduce further functionality. N-protected piperidines can be oxidized at the α-carbon to the nitrogen to form N-acyliminium ion precursors or lactams. For example, the oxidation of N-acyl piperidines with iron(II)-hydrogen peroxide can yield the corresponding piperidin-2-ones. nih.govresearchgate.net Photocatalytic oxidation of N-Boc protected piperidines can also lead to α-hydroxylation, providing a handle for further functionalization. chemrxiv.org

The synthesis of the titular this compound requires the introduction of the methoxymethyl group at the C4 position. A common synthetic route involves starting with a precursor bearing a different functional group at C4, such as an ester. For example, ethyl 4-piperidinecarboxylate can be reduced to 4-(hydroxymethyl)piperidine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). chemicalbook.com

The resulting primary alcohol can then be converted to the methyl ether via a Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then treated with a methylating agent like methyl iodide (CH₃I) to yield the 4-(methoxymethyl) group. sigmaaldrich.comprepchem.com

Protecting Group Strategies in Complex Syntheses

In the synthesis of complex molecules containing the this compound moiety, protecting groups are essential tools to mask reactive functional groups and prevent unwanted side reactions. creative-peptides.com The piperidine nitrogen, being a nucleophilic secondary amine, often requires protection to allow for selective reactions elsewhere in the molecule.

Common nitrogen protecting groups include carbamates such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc). biosynth.commasterorganicchemistry.comtotal-synthesis.com

Boc Group: Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to basic and hydrogenolysis conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). creative-peptides.commasterorganicchemistry.com

Cbz Group: Introduced using benzyl chloroformate (Cbz-Cl), it is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). masterorganicchemistry.comtotal-synthesis.com

Fmoc Group: Attached using Fmoc-Cl or Fmoc-OSu, it is stable to acidic conditions but is cleaved by bases, most commonly a solution of piperidine in DMF. masterorganicchemistry.comub.edu

Table 3: Common Protecting Groups for the Piperidine Nitrogen

| Protecting Group | Abbreviation | Installation Reagent | Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Boc₂O | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |

| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl | H₂, Pd/C (Hydrogenolysis) | Acid, Base |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., Piperidine) | Acid, Hydrogenolysis |

Optimization of Reaction Conditions and Process Development

The efficient synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions. Factors such as solvent choice, temperature regulation, and the use of appropriate catalysts are pivotal in maximizing yield, purity, and reaction efficiency while minimizing costs and environmental impact. google.comnews-medical.net Process development often focuses on creating scalable, cost-effective, and sustainable synthetic routes. news-medical.net

The selection of solvent and the precise control of temperature are critical parameters in the synthesis of piperidine scaffolds. The solvent can influence reactant solubility, reaction rates, and even the stereochemical outcome of a reaction. Temperature control is essential for managing reaction kinetics and minimizing the formation of byproducts.

In the synthesis of 4-(dimethoxymethyl)-piperidine, a closely related precursor, the initial acetal (B89532) formation reaction is typically conducted at temperatures between 20 and 80 °C. google.com The subsequent hydrogenation of the pyridine ring is carried out in an organic solvent at temperatures ranging from 40 to 100 °C under hydrogen pressure of 2-4 MPa. google.com For the synthesis of sufentanil, a complex derivative, reactions to form the 4-anilido-piperidine core can be conducted in various solvents, including ethyl acetate, isopropyl acetate, tetrahydrofuran (B95107) (THF), and methylene (B1212753) chloride, at temperatures between 5 °C and 75 °C. google.com

Research into the synthesis of key intermediates for fentanyl analogues has involved screening various solvents such as methanol, ethanol, isopropanol, acetic acid, acetonitrile, and dichloromethane (B109758) to determine the optimal medium for Strecker-type condensations. researchgate.net Similarly, the synthesis of 4-(methoxymethylene)-1-(phenylmethyl)-piperidine utilizes a mixed solvent system of diethyl ether and hexane, with the reaction temperature maintained between 0 and 20 °C to control reactivity. chemicalbook.com These examples underscore the importance of empirical testing to identify the ideal solvent and temperature profile for a specific transformation.

| Reaction Stage | Solvent(s) | Temperature Range | Compound/Derivative | Ref |

| Acetal Formation | - | 20 - 80 °C | 4-(Dimethoxymethyl)-pyridine | google.com |

| Pyridine Hydrogenation | Organic Solvent | 40 - 100 °C | 4-(Dimethoxymethyl)-piperidine | google.com |

| N-Alkylation | Ethyl Acetate, THF, Methylene Chloride | 5 - 75 °C | 4-Anilido-piperidine derivatives | google.com |

| Wittig Reaction | Diethyl ether, Hexane | 0 - 20 °C | 4-(Methoxymethylene)piperidine | chemicalbook.com |

| Strecker Condensation | MeOH, EtOH, i-PrOH, Acetonitrile, CH2Cl2 | 0 - 20 °C | Anilino-nitrile piperidines | researchgate.net |

Catalysis is fundamental to the modern synthesis of piperidines, offering pathways that are more efficient, selective, and environmentally benign than stoichiometric methods. nih.gov A predominant method for synthesizing the piperidine core is the catalytic hydrogenation of pyridine precursors. dtic.mil

For the synthesis of 4-(dimethoxymethyl)-piperidine, a two-stage catalytic process is employed. google.com The first step, forming the acetal, uses a protonic or solid acid catalyst. google.com The second step, the reduction of the pyridine ring, utilizes a noble metal supported catalyst, with ruthenium or rhodium being specified as effective options. google.com This hydrogenation is a widely applicable strategy, with various transition metals like nickel, palladium, and iridium also being used extensively for reducing substituted pyridines. nih.gov

Modern synthetic chemistry has introduced novel catalytic systems to streamline the construction and functionalization of piperidines. news-medical.net For instance, a two-stage process combining biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis for radical cross-coupling provides a highly efficient, modular approach to building complex piperidines without the need for expensive precious metals like palladium. news-medical.net Other advanced methods include gold(I)-catalyzed oxidative amination of alkenes and cobalt(II)-catalyzed radical intramolecular cyclization. nih.gov Organometallic reactions, such as the palladium-catalyzed Heck reaction, have also been optimized for creating carbon-carbon bonds on the piperidine ring, often using solvents like acetonitrile. whiterose.ac.uk

| Catalyst Type | Specific Catalyst(s) | Application | Ref |

| Acid Catalyst | Protonic acid, Solid acid | Acetal formation | google.com |

| Heterogeneous Metal | Ru/support, Rh/support, Nickel | Pyridine hydrogenation | google.comnih.gov |

| Homogeneous Metal | Iridium(III) complexes | Hydrogen borrowing annulation | nih.gov |

| Electrocatalysis | Nickel complexes | Radical cross-coupling | news-medical.net |

| Organometallic | Palladium complexes, CuBr.DMS | Heck reaction, Allylation | whiterose.ac.uk |

Total Synthesis of Natural Products and Bioactive Molecules Incorporating this compound Scaffolds

The this compound scaffold is a key structural motif in several highly potent bioactive molecules, most notably in the fentanyl series of synthetic opioids. Its incorporation is crucial for the pharmacological activity of these compounds. A prominent example is Sufentanil, a powerful analgesic used in surgical anesthesia. google.comgoogle.com The chemical name for sufentanil is N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide. google.com

The total synthesis of sufentanil illustrates the integration of the this compound core into a complex pharmaceutical agent. The synthesis often involves building the piperidine ring first, followed by the introduction of the various substituents. A key late-stage step in several synthetic routes is the formation of the methoxymethyl group at the C4 position. google.com

In one synthetic pathway, a tertiary amide precursor, N-(2-thien-2-ylethyl)-4-(phenylamino)-4-(piperidine-carboxanilide), is reduced to the corresponding alcohol. google.com This reduction is effectively carried out using a powerful reducing agent, such as the super hydride lithium triethylborohydride, in an inert solvent like tetrahydrofuran (THF). google.com This step yields the critical intermediate, N-(2-thien-2-ylethyl)-4-(phenylamino)-4-(hydroxymethyl)piperidine. google.com

The final methoxymethyl group is then installed via an etherification reaction. The alcohol intermediate is treated with a base, such as sodium hydride (NaH), to generate the corresponding alkoxide, which is then reacted with a methylating agent like methyl iodide to form the desired N-[4-(methoxymethyl)...] final product structure. google.com This sequence highlights a robust strategy for incorporating the vital this compound scaffold into complex, high-value bioactive molecules.

| Synthetic Step | Precursor | Reagents | Product | Purpose | Ref |

| Reduction | Tertiary Amide at C4 | Lithium triethylborohydride, THF | 4-(Hydroxymethyl)piperidine derivative | Formation of the alcohol precursor | google.com |

| Etherification | 4-(Hydroxymethyl)piperidine derivative | Sodium Hydride (NaH), Methyl Iodide | This compound derivative (Sufentanil) | Installation of the methoxymethyl group | google.com |

Mechanistic Investigations of Reactions Involving 4 Methoxymethyl Piperidine

Reaction Mechanism Elucidation Using Experimental Techniques

Experimental methods offer direct observation and measurement of kinetic and spectroscopic properties that are essential for building and validating mechanistic hypotheses.

A typical kinetic analysis for a reaction involving 4-(methoxymethyl)piperidine, such as its N-alkylation with an alkyl halide, would involve monitoring the concentration of reactants and products over time. This allows for the determination of the reaction order with respect to each reactant and the calculation of the rate constant, providing quantitative evidence for the proposed mechanism, often an SN2 (bimolecular nucleophilic substitution) process.

The direct detection and characterization of transient intermediates are among the most powerful methods for elucidating a reaction mechanism. In situ (in the reaction mixture) spectroscopic techniques are particularly valuable for this purpose. For reactions involving the piperidine (B6355638) scaffold, in situ Infrared (IR) spectroscopy has been successfully used to monitor the formation of reactive intermediates.

In a study on the lithiation of N-Boc-2-phenylpiperidine, a key step in many synthetic routes, in situ IR spectroscopy allowed for real-time observation of the reaction. acs.org Upon addition of n-butyllithium (n-BuLi) to a solution of the piperidine derivative, a new peak corresponding to the C=O stretch of the lithiated intermediate appeared, while the peak for the starting material diminished. acs.org This direct observation confirmed the formation of the intermediate and allowed for optimization of the reaction conditions. acs.orgacs.org Furthermore, variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study dynamic processes, such as the rotation of the tert-butoxycarbonyl (Boc) group in the intermediate, revealing the energy barriers involved. acs.org For the piperidine derivative, the half-life for this rotation was found to be approximately 4 seconds at -78 °C, indicating rapid interconversion of rotamers. acs.orgacs.orgyork.ac.uk

| Technique | Observation | Finding |

|---|---|---|

| In Situ IR Spectroscopy | Appearance of new νC=O peak at 1644 cm–1 after adding n-BuLi | Direct evidence of the formation of the lithiated intermediate. |

| In Situ IR Spectroscopy | Complete conversion to intermediate within 2 minutes at -78 °C | The lithiation reaction is rapid even at low temperatures. |

| Variable-Temperature 1H NMR | Coalescence of Boc group signals at -28 °C | Allowed for calculation of the rotational energy barrier (~50.0 kJ/mol). |

| Kinetic Analysis (from NMR) | Half-life (t1/2) for Boc group rotation ≈ 4 s at -78 °C | Demonstrates fast interconversion of N-Boc rotamers in the intermediate. |

Computational Chemistry for Mechanistic Insights

Computational chemistry has become an indispensable tool for investigating reaction mechanisms at the molecular level, providing information that is often inaccessible through experiments alone.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing insights into geometries, reaction energies, and activation barriers. For the piperidine ring system, DFT calculations have been used to investigate its reactivity in atmospheric photo-oxidation reactions initiated by OH radicals. whiterose.ac.uk These calculations can predict the most likely sites of initial attack by determining the energy barriers for hydrogen atom abstraction from different positions on the ring (N-H, Cα-H, Cβ-H, Cγ-H). The results suggest that abstraction from the nitrogen (N1) and the adjacent carbon (C2) are the most favorable pathways. whiterose.ac.uk

| H-Abstraction Site | Calculated Branching Ratio (%) | Primary Consequence |

|---|---|---|

| N1 Position (N-H) | ~35% | Formation of 2,3,4,5-tetrahydropyridine, 1-nitrosopiperidine, and 1-nitropiperidine. |

| C2 Position (α-CH2) | ~50% | Predominantly leads to 2,3,4,5-tetrahydropyridine. |

| C3 Position (β-CH2) | ~13% | Results in ring-opening followed by autoxidation. |

| C4 Position (γ-CH2) | ~2% | Leads to the formation of piperidin-4-one. |

The reactivity of cyclic molecules like this compound is intrinsically linked to their three-dimensional structure and conformational flexibility. Molecular dynamics (MD) simulations can model the movement of atoms over time, exploring the conformational landscape of a molecule. arxiv.org For piperidine derivatives, a key conformational equilibrium is the chair-chair interconversion, which places substituents in either axial or equatorial positions.

Molecular mechanics calculations and NMR spectroscopy have been used to determine the conformational free energies (A-values) for various substituents at the C4 position of the piperidine ring. nih.gov These studies show that for many substituents, the energetic preference for the equatorial position is similar to that in analogous cyclohexane (B81311) systems. nih.gov However, for polar substituents, protonation of the ring nitrogen can significantly stabilize the axial conformer due to electrostatic interactions. nih.gov Understanding the conformational preference of the methoxymethyl group in this compound is critical, as the orientation of the substituent can influence the accessibility of the nitrogen lone pair and thus affect its nucleophilicity and reaction rates.

| Substituent (R) | -ΔG° (kcal/mol) for Piperidine | -ΔG° (kcal/mol) for Piperidinium Salt (Protonated) | Change upon Protonation (kcal/mol) |

|---|---|---|---|

| Methyl | 1.75 | 1.75 | 0.0 |

| Phenyl | 2.87 | 2.87 | 0.0 |

| CO2Et | 1.25 | 0.55 | -0.7 |

| OH | 0.62 | -0.12 | -0.74 |

| Fluorine | 0.24 | -0.55 | -0.79 |

Note: A positive -ΔG° value indicates a preference for the equatorial conformer.

A primary goal of mechanistic computational studies is to map the entire reaction pathway, from reactants through transition states to products. pitt.edu This involves locating the geometry of transition states—the highest energy point along a reaction coordinate—and calculating the associated activation energy (energy barrier). A lower activation energy implies a faster reaction.

For fundamental reactions of piperidines, such as N-alkylation, computational methods can model the approach of the electrophile (e.g., methyl chloride) to the nitrogen atom. researchgate.net These calculations can distinguish between different trajectories, such as axial versus equatorial attack, and determine which pathway has the lower energy barrier. researchgate.net For the OH-initiated degradation of piperidine, theoretical studies have mapped out the complex reaction pathways that follow the initial H-abstraction, identifying subsequent steps like ring-opening or further oxidation. whiterose.ac.uk This level of detail provides a comprehensive picture of the mechanism, rationalizes the observed product distribution, and guides the design of new reactions or the optimization of existing ones. whiterose.ac.ukdntb.gov.ua

Stereochemical Outcomes and Chiral Induction Mechanisms

No specific research data is available to detail the stereochemical outcomes and chiral induction mechanisms in reactions involving this compound.

Influence of Substituents on Stereoselectivity

There is no available research specifically investigating the influence of other substituents on the stereoselectivity of reactions involving this compound.

Chirality Transfer and Control

Specific mechanisms of chirality transfer and control where this compound is a key participant have not been reported in the available literature.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chiral Analytical Methods for Enantiomeric Excess Determination

4-(Methoxymethyl)piperidine is an achiral molecule. Its structure possesses a plane of symmetry that passes through the nitrogen atom, the C4 carbon, and the methoxymethyl group. As a result, the molecule is superimposable on its mirror image and does not exist as a pair of enantiomers. Therefore, chiral analytical methods to determine enantiomeric excess are not applicable to this compound. Such methods would only become relevant if the piperidine (B6355638) ring were further substituted in a manner that creates a stereocenter.

Role of 4 Methoxymethyl Piperidine in Heterocyclic Chemistry and Building Block Applications

4-(Methoxymethyl)piperidine as a Core Structure for Complex Molecular Architectures

The structural framework of this compound is frequently employed as a foundational scaffold for creating diverse and intricate molecules. Its inherent chemical properties allow for systematic modifications, making it an invaluable starting point for the development of targeted therapeutic agents and other functional chemical compounds.

The this compound moiety is a cornerstone in the synthesis of several potent synthetic opioids, most notably analogs of fentanyl. It forms the central piperidine (B6355638) ring (region A) of these molecules, which is critical for their interaction with opioid receptors. Two prominent examples are sufentanil and alfentanil, where the methoxymethyl group at the C4 position of the piperidine ring is a defining feature.

The synthesis of these potent analgesics often involves a multi-step process starting from a derivative of this compound. For instance, the synthesis of sufentanil can be achieved by reacting 4-(phenylamino)-4-(methoxymethyl)piperidine with 2-(2-thienyl)ethanol methanesulfonate, followed by acylation with propionic anhydride or propionyl chloride. nih.gov Similarly, alfentanil is synthesized by reacting 4-(phenylamino)-4-(methoxymethyl)piperidine with 1-(2-methanesulfonatoethanoyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, followed by acylation. nih.gov The piperidine scaffold is essential for the high affinity and selectivity these compounds exhibit for the μ-opioid receptor. nih.gov

The general synthetic strategy highlights the role of the this compound core as the central building block upon which other key pharmacophoric elements are added, such as the N-phenethyl group (or its bioisosteres) and the N-phenylpropanamide group. ijnrd.org

| Fentanyl Analog | Key Synthetic Precursor | Significance of the this compound Core |

|---|---|---|

| Sufentanil | 4-(Phenylamino)-4-(methoxymethyl)piperidine | Provides the central piperidine ring essential for potent μ-opioid receptor agonism. nih.govnih.gov |

| Alfentanil | 4-(Phenylamino)-4-(methoxymethyl)piperidine | Forms the core scaffold for this rapid-onset, short-duration opioid analgesic. nih.govnih.gov |

Beyond its role in opioid chemistry, the piperidine framework is a ubiquitous structural feature in a vast array of pharmaceuticals. rsc.orgresearchgate.net Consequently, this compound and its precursors serve as crucial intermediates in the synthesis of other classes of pharmacologically active compounds. nih.gov The piperidine ring is valued in drug design for its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability.

A notable example is its use in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in the treatment of certain types of cancer. The synthesis of a key intermediate for Vandetanib, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, utilizes piperidin-4-ylmethanol as a starting material. researchgate.net This precursor undergoes acylation, sulfonation, and substitution reactions to build the necessary molecular complexity. researchgate.net This demonstrates the utility of the substituted piperidine scaffold in creating complex molecules for non-opioid therapeutic targets.

The development of synthetic methodologies for preparing functionalized piperidines, such as 4-(trifluoromethoxymethyl)piperidine, further expands their application as building blocks for medicinal chemistry.

Synthetic Transformations for Diversification of this compound Derivatives

The chemical versatility of the this compound scaffold allows for extensive diversification through various synthetic transformations. These reactions enable chemists to modify the core structure to explore structure-activity relationships and optimize the pharmacological profiles of new chemical entities.

The nitrogen atom of the piperidine ring is a primary site for chemical modification, allowing for the introduction of a wide range of substituents. Common transformations include N-alkylation and N-acylation, which are fundamental steps in the synthesis of many active compounds.

For example, in the synthesis of fentanyl analogs, the secondary amine of the piperidine precursor is alkylated with moieties like 2-(thiophen-2-yl)-ethyl mesylate to produce sufentanil or with a tetrazole-containing ethyl group for alfentanil. nih.gov Following alkylation, the anilino nitrogen is typically acylated with reagents such as propionyl chloride to complete the synthesis. nih.gov These modifications at the nitrogen positions are critical for modulating the potency and efficacy of the resulting opioid ligands.

Functionalization can also occur at the carbon positions of the piperidine ring, although this is often established earlier in the synthetic sequence. The strategic placement of the methoxymethyl group at the C4-position is a key example of carbon functionalization that defines the starting scaffold for the synthesis of specific fentanyl analogs.

| Transformation Type | Position | Example Reagent(s) | Resulting Compound Class |

|---|---|---|---|

| N-Alkylation | Piperidine Nitrogen (N1) | 2-(2-thienyl)ethanol methanesulfonate | Fentanyl Analogs (e.g., Sufentanil precursor) nih.gov |

| N-Acylation | Anilino Nitrogen | Propionyl chloride or Propionic anhydride | Fentanyl Analogs (e.g., Sufentanil, Alfentanil) nih.gov |

| N-Acylation | Piperidine Nitrogen (N1) | Benzoyl chloride | Protected intermediates for further synthesis |

Intermediates in Multi-Step Synthetic Sequences

This compound and its derivatives are significant intermediates in the multi-step synthesis of complex heterocyclic compounds, particularly in the field of medicinal chemistry. The inherent structural features of the piperidine ring, combined with the reactive potential of the methoxymethyl group, make this compound a valuable building block for constructing molecules with specific pharmacological activities. Its utility is prominently demonstrated in the synthesis of potent analgesics, where the piperidine scaffold is a key pharmacophore.

One of the most notable applications of a this compound derivative is as a crucial intermediate in the synthesis of Sufentanil. google.comgoogle.com Sufentanil is a powerful synthetic opioid analgesic used for anesthesia and analgesia. The synthesis of Sufentanil highlights the strategic importance of incorporating the this compound moiety to achieve the desired pharmacological profile.

A documented synthetic route to Sufentanil involves a multi-step sequence where a derivative of this compound is formed and subsequently elaborated. google.com In a preferred embodiment of one synthetic pathway, 4-(Phenylamino)-4-(methoxymethyl)piperidine is utilized as a key intermediate. This intermediate is prepared through a seven-step synthesis starting from N-Benzylpiperidone. google.com

The following table outlines a key transformation involving a this compound derivative in the synthesis of Sufentanil.

Table 1: Key Synthetic Step in the Formation of Sufentanil

| Reactant | Reagent | Product |

|---|---|---|

| 4-(Phenylamino)-4-(methoxymethyl)piperidine | 2-(2-Thienyl)ethanol methanesulfonate | 4-Methoxymethyl-4-(phenylamino)-1-(2-thienyl)ethyl-piperidine |

| 4-Methoxymethyl-4-(phenylamino)-1-(2-thienyl)ethyl-piperidine | Acylating Reagent | Sufentanil |

This table is based on synthetic schemes described in patent literature. google.com

The strategic introduction of the methoxymethyl group at the 4-position of the piperidine ring is critical for the drug's activity. Research into fentanyl analogues has shown that substitution at this position significantly influences the compound's potency and pharmacokinetic profile. scispace.comresearchgate.net The use of this compound as an intermediate allows for the precise installation of this key structural feature.

Q & A

Q. Advanced

- Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like serotonin receptors (5-HT).

- QSAR models correlate structural features (e.g., logP, polar surface area) with activity. Validate predictions using in vitro assays (e.g., radioligand binding studies) .

What storage conditions ensure long-term stability of this compound?

Basic

Store at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Stability exceeds 5 years under these conditions, as observed with analogous piperidine derivatives .

How can researchers resolve discrepancies between in vitro and in vivo pharmacological data?

Q. Advanced

- Bioavailability assessment : Measure logP (octanol/water partition coefficient) to evaluate membrane permeability.

- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites.

- Formulation adjustments : Improve solubility via co-solvents (e.g., PEG 400) or liposomal encapsulation .

Which spectroscopic techniques are critical for characterizing this compound?

Q. Basic

- NMR spectroscopy : 1H (δ 3.3–3.5 ppm for methoxymethyl protons) and 13C (δ 50–60 ppm for piperidine carbons).

- IR spectroscopy : C-O-C stretch (~1100 cm⁻¹) confirms the methoxymethyl group.

- Mass spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

What strategies enable regioselective functionalization of the piperidine ring?

Q. Advanced

- Protective groups : Boc (tert-butyloxycarbonyl) protects the amine, allowing selective modification at the methoxymethyl position.

- Transition-metal catalysis : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) target specific carbons.

- Directing groups : Sulfonyl or acetyl groups guide electrophilic substitutions .

What safety protocols are essential when handling this compound?

Q. Basic

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid contact with oxidizing agents (risk of exothermic reactions).

- In case of skin exposure, rinse with water for 15 minutes and seek medical attention .

How can metabolic pathways of this compound be analyzed in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.